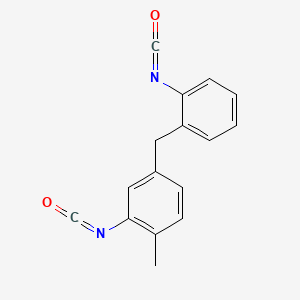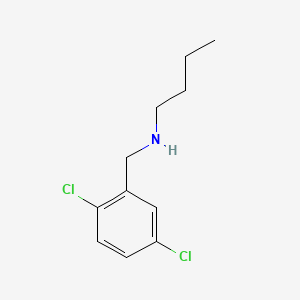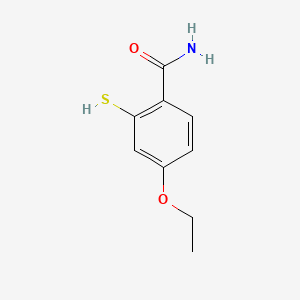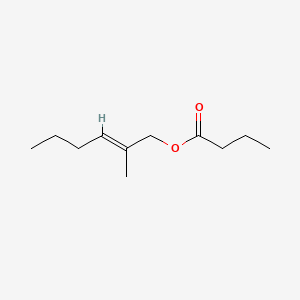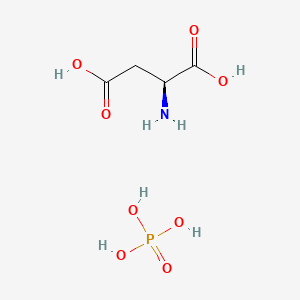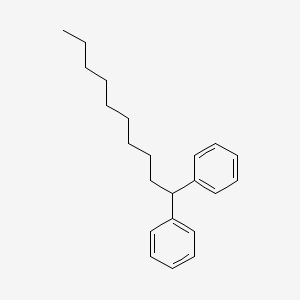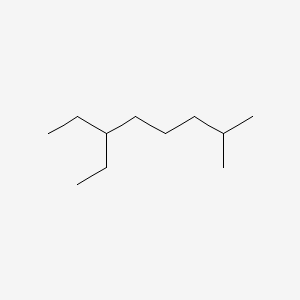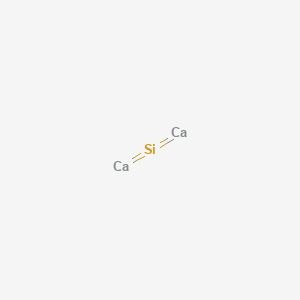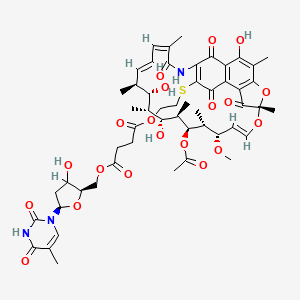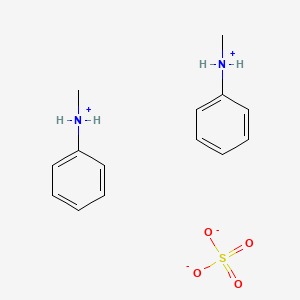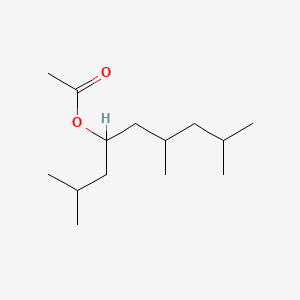
1-Isobutyl-3,5-dimethylhexyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isobutyl-3,5-dimethylhexyl acetate is an organic compound with the molecular formula C14H28O2 and a molecular weight of 228.37 g/mol . It is an ester derived from the reaction of acetic acid with 1-isobutyl-3,5-dimethylhexanol. This compound is known for its applications in various industries, including the fragrance and flavor industry, due to its pleasant odor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Isobutyl-3,5-dimethylhexyl acetate can be synthesized through esterification reactions. One common method involves the reaction of 1-isobutyl-3,5-dimethylhexanol with acetic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs heterogeneous catalysts like ion exchange resins (e.g., Dowex 50W, Amberlite IR-120, and Amberlite IR-122) . These catalysts offer advantages such as ease of separation from the reaction mixture and reduced side reactions, leading to higher purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Isobutyl-3,5-dimethylhexyl acetate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester into its corresponding alcohol and acetic acid in the presence of water and an acid or base catalyst . Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Major Products:
Hydrolysis: 1-isobutyl-3,5-dimethylhexanol and acetic acid.
Transesterification: New esters and alcohols depending on the reacting alcohol.
Aplicaciones Científicas De Investigación
1-Isobutyl-3,5-dimethylhexyl acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on biological systems, although specific studies are limited.
Mecanismo De Acción
The primary mechanism of action for 1-isobutyl-3,5-dimethylhexyl acetate involves its hydrolysis to 1-isobutyl-3,5-dimethylhexanol and acetic acid . This reaction is catalyzed by esterases in biological systems. The resulting alcohol and acid can then participate in various metabolic pathways.
Comparación Con Compuestos Similares
1-Isobutyl-3,5-dimethylhexanol: The alcohol precursor used in the synthesis of 1-isobutyl-3,5-dimethylhexyl acetate.
Isobutyl acetate: Another ester with similar applications in the fragrance and flavor industry.
3,5-Dimethyl-1-hexanol: A structurally similar alcohol that can form esters with acetic acid.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct olfactory properties. Its branched structure also influences its reactivity and the types of reactions it can undergo compared to linear esters.
Propiedades
Número CAS |
71648-37-8 |
|---|---|
Fórmula molecular |
C14H28O2 |
Peso molecular |
228.37 g/mol |
Nombre IUPAC |
2,6,8-trimethylnonan-4-yl acetate |
InChI |
InChI=1S/C14H28O2/c1-10(2)7-12(5)9-14(8-11(3)4)16-13(6)15/h10-12,14H,7-9H2,1-6H3 |
Clave InChI |
HPFLRIHGHUFYEG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)CC(CC(C)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



